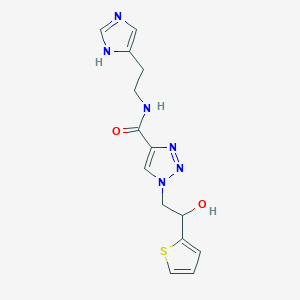

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a triazole-carboxamide core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 1-position and a 2-(1H-imidazol-4-yl)ethyl chain at the N-position. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(1H-imidazol-5-yl)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c21-12(13-2-1-5-23-13)8-20-7-11(18-19-20)14(22)16-4-3-10-6-15-9-17-10/h1-2,5-7,9,12,21H,3-4,8H2,(H,15,17)(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYZMOTWJQPDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CN=CN3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that both thiophene and imidazole derivatives have been associated with a variety of biological activities. For instance, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. Similarly, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It’s known that thiophene derivatives can form a thinner electron conductive cathode electrolyte interphase, which can increase the thermal stability of certain compounds. On the other hand, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Analysis

Biochemical Properties

1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The thiophene ring in the compound is known for its ability to engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to enzyme active sites . The imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or modulating their activity . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its utility in biochemical research.

Cellular Effects

The effects of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinases and phosphatases, by modulating their phosphorylation states . This compound can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects through several mechanisms. It binds to enzyme active sites, either inhibiting or activating them depending on the context . The compound’s imidazole ring can chelate metal ions, affecting metalloenzyme activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These molecular interactions underpin its diverse biochemical and cellular effects.

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, including an imidazole ring, a triazole moiety, and a thiophene derivative. The synthesis typically involves multi-step reactions that allow for the formation of the triazole ring while ensuring the integrity of the imidazole and thiophene components.

Antimicrobial Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, compounds similar to N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit various bacterial strains effectively. A study highlighted that a related triazole compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potential anticancer properties as well .

Antiviral Activity

The incorporation of the triazole ring has been associated with antiviral effects. Compounds featuring similar structural motifs have been evaluated for their ability to inhibit viral replication. For example, triazole derivatives have shown effectiveness against several viral pathogens by disrupting their replication cycles .

Antioxidant Activity

The antioxidant capacity of triazole derivatives is another area of interest. Compounds related to N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide have been reported to exhibit significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A series of studies focused on the anticancer properties of triazole derivatives revealed that compounds with similar structures to the target compound were effective against various cancer cell lines. For instance, one study found that certain derivatives exhibited selective cytotoxicity towards breast cancer cells with IC50 values ranging from 27.3 μM to 43.4 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related imidazole and triazole compounds against resistant bacterial strains. The results indicated that these compounds could effectively inhibit growth in strains resistant to conventional antibiotics, suggesting their potential as novel therapeutic agents .

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Molecular Analysis

The table below compares key structural and molecular features of the target compound with four analogs from the evidence:

*Estimated based on structural analogs; exact data unavailable in evidence.

Key Observations:

- Imidazole vs. Other Heterocycles: The target compound’s imidazole group (pKa ~6.8) may enhance solubility at physiological pH compared to indole (hydrophobic, ) or thiazole (rigid, ) analogs.

- Thiophene Substitution : The hydroxy-thiophenylethyl group in the target and could stabilize π-π interactions in enzyme active sites, contrasting with phenyl groups in .

- Carboxamide Linkers : All compounds retain the carboxamide moiety, critical for hydrogen bonding. The target’s ethyl-imidazole linker may improve conformational flexibility compared to pyridazine-thioether (rigid, ) or trifluoromethoxy-phenyl (electron-deficient, ) chains.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the triazole-imidazole-thiophene hybrid scaffold in this compound?

The synthesis involves multi-step reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .

- Imidazole Functionalization : Coupling reactions (e.g., amide bond formation) to attach the imidazole moiety, often using activating agents like HATU or EDCI .

- Thiophene Integration : Nucleophilic substitution or Friedel-Crafts alkylation to incorporate the thiophene group . Example conditions: Reactions are typically conducted in anhydrous solvents (e.g., DMF or acetonitrile) under inert atmospheres, with purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole and substitution patterns on imidazole/thiophene .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, using software like SHELX for refinement .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4) necessitates PPE (gloves, goggles, lab coat) and use of a fume hood .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

- Storage : In a cool, dry environment under argon to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s stereochemistry?

- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) minimize errors in electron density maps .

- SHELX Workflow : Use

SHELXDfor phase solution andSHELXLfor refinement, incorporating restraints for flexible hydroxyethyl/thiophene groups . - Validation : Check R-factors, residual density, and Ramachandran plots to confirm model accuracy .

Q. What experimental design strategies optimize synthesis yield and purity?

- Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, temperature) via fractional factorial designs to identify critical parameters .

- Flow Chemistry : Continuous-flow reactors improve reproducibility in triazole formation by controlling reaction exothermicity .

- Purification : Gradient HPLC or size-exclusion chromatography to isolate the product from regioisomeric by-products .

Q. How can contradictory biological activity data be analyzed mechanistically?

- Dose-Response Studies : Assess EC/IC variability across cell lines to identify off-target effects .

- Metabolic Stability Assays : Use liver microsomes to evaluate if discrepancies arise from rapid degradation .

- Molecular Dynamics (MD) Simulations : Probe ligand-target binding modes (e.g., imidazole interactions with heme proteins or kinases) to rationalize activity differences .

Methodological Considerations

- Synthesis Optimization : Evidence from TDAE-mediated reactions () suggests radical pathways may compete with nucleophilic routes; monitor via LC-MS .

- Crystallographic Challenges : Flexible hydroxyethyl groups require TLS parameterization in SHELX to model anisotropic displacement .

- Biological Assays : If the compound shows unexpected cytotoxicity, conduct counter-screens (e.g., mitochondrial toxicity assays) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.